Dihydrodaidzein-7,4'-dimethylether
CAS No.: 15236-11-0
Cat. No.: VC0191136
Molecular Formula: C17H16O4
Molecular Weight: 284.31
* For research use only. Not for human or veterinary use.

CAS No. | 15236-11-0 |
---|---|
Molecular Formula | C17H16O4 |
Molecular Weight | 284.31 |
IUPAC Name | 7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3 |
SMILES | COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC |
Chemical Identity and Structure
Dihydrodaidzein-7,4'-dimethylether (CAS No. 15236-11-0) is chemically classified as an isoflavanone with the IUPAC name 7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one . This compound is characterized by its isoflavone backbone with methoxy groups at the 7 and 4' positions. The molecular formula is C17H16O4 with a molecular weight of 284.31 g/mol .
Structural Identifiers
The compound can be identified through various chemical nomenclature systems as detailed in Table 1.
Table 1: Chemical Identifiers of Dihydrodaidzein-7,4'-dimethylether
Parameter | Identifier |
---|---|
CAS Number | 15236-11-0 |
IUPAC Name | 7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Synonyms | 4',7-Dimethoxyisoflavanone; 7,4'-Dimethoxyisoflavanone; Dihydrodaidzein-7,4'-dimethyl ether |
Standard InChI | InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3 |
SMILES | COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC |
PubChem Compound | 584464 |
Physical Properties
The compound exhibits distinct physical characteristics that are important for its identification and handling in laboratory settings, as outlined in Table 2.
Table 2: Physical Properties of Dihydrodaidzein-7,4'-dimethylether
Property | Value |
---|---|
Molecular Weight | 284.31 g/mol |
Physical State | Powder |
Melting Point | 125.5-126 °C |
Boiling Point | 468.8±45.0 °C (Predicted) |
Density | 1.204±0.06 g/cm³ (Predicted) |
Solubility | Soluble in methanol |
Synthesis and Isolation Methods
Chemical Synthesis
Dihydrodaidzein-7,4'-dimethylether can be synthesized through the methylation of dihydrodaidzein. This process involves the addition of methyl groups to the hydroxyl groups at positions 7 and 4' of the dihydrodaidzein molecule. The synthesis typically requires:
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A starting material of dihydrodaidzein
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A methylating agent such as methyl iodide or dimethyl sulfate
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A basic environment to facilitate the reaction
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Appropriate purification techniques to isolate the final product
The reaction occurs under controlled conditions, and the resulting compound is typically purified using chromatographic techniques to achieve high purity levels (≥95%) .
Natural Sources
While the compound itself is primarily obtained through synthetic routes, its parent compound daidzein is naturally found in soy and other legumes. The metabolic pathways of daidzein in both plants and after human consumption have been extensively studied, with dihydrodaidzein being an important metabolite in this pathway .
Relationship to Isoflavone Metabolism
Metabolic Pathway Position
Dihydrodaidzein-7,4'-dimethylether is structurally related to key compounds in the isoflavone metabolic pathway. Understanding its position in this pathway is essential for comprehending its potential biological significance .
Table 3: Isoflavone Metabolic Pathway Components
Compound | Position in Pathway | Role |
---|---|---|
Daidzein | Parent compound | Primary isoflavone |
Dihydrodaidzein (DHD) | First metabolite | Intermediate |
Dihydrodaidzein-7,4'-dimethylether | Methylated derivative | Modified intermediate |
O-desmethylangolensin (O-DMA) | Further metabolite | Secondary metabolite |
Equol | Final metabolite | Biologically active end product |
Analytical Detection Methods
The detection and quantification of dihydrodaidzein-7,4'-dimethylether and related isoflavones in biological samples typically employ sophisticated analytical techniques. These methods are crucial for studying isoflavone metabolism and bioavailability .
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is commonly used for the identification and quantification of isoflavones and their metabolites in biological samples. For dihydrodaidzein and its derivatives, the following analytical parameters are typically employed:
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Column: Synergi Polar-RP or similar C8 columns
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Mobile phase: Water and acetonitrile (both containing 10 mM ammonium acetate)
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Detection: Multiple reaction monitoring mode with specific mass transitions
Biological Activities and Research Context
Activity | Evidence Level | Notes |
---|---|---|
Antioxidant effects | Indirect | Based on daidzein studies |
Anti-inflammatory properties | Indirect | Based on daidzein metabolites |
Estrogenic/Anti-estrogenic | Theoretical | As a modified phytoestrogen |
Metabolic regulation | Indirect | Based on similar isoflavones |
Cancer cell inhibition | Limited | Requires further investigation |
Research Context
Dihydrodaidzein-7,4'-dimethylether is primarily studied in the context of isoflavone metabolism research. The compound represents a modified intermediate in the metabolic pathway of daidzein, which has been extensively studied for its health implications .
Research on isoflavones has shown that metabolites like dihydrodaidzein and its derivatives may have different bioactivities compared to their parent compounds. For instance, equol, a downstream metabolite of dihydrodaidzein, has demonstrated greater estrogenic activity than daidzein itself .
Related Compounds and Comparative Analysis
Structural Relatives
Several compounds share structural similarities with dihydrodaidzein-7,4'-dimethylether, particularly within the isoflavone family. A comparison helps understand the structural variations and their potential impact on biological activities .
Table 5: Structural Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
Dihydrodaidzein-7,4'-dimethylether | C17H16O4 | 284.31 | Methoxy groups at positions 7 and 4' |
Dihydrodaidzein | C15H12O4 | 256.25 | Hydroxyl groups instead of methoxy groups |
Daidzein | C15H10O4 | 254.24 | Double bond between C2 and C3; hydroxyl groups |
2,3-Dihydroamentoflavone 7,4'-dimethyl ether | C32H24O10 | 568.53 | Biflavonoid structure; additional complexity |
Biflavonoid Connection
An interesting structural relative is 2,3-Dihydroamentoflavone 7,4'-dimethyl ether (CAS: 873999-88-3), a biflavonoid that can be isolated from the aerial parts of Selaginella delicatula. This compound exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 values of 3.50 and 5.25 µg/mL, respectively . The structural relationship suggests potential similar activities for dihydrodaidzein-7,4'-dimethylether, though this requires dedicated research for confirmation.
Supplier | Typical Package Size | Purity | Approximate Price Range (2025) | Notes |
---|---|---|---|---|
Carl ROTH | 5 mg | ≥95% | €129.00-€138.70 | Ready for dispatch in 3-4 weeks |
CymitQuimica | 5 mg | Min. 95% | €187.00 | Estimated delivery May 2, 2025 |
A2B Chem | Various | Not specified | Custom pricing | Typically in stock |
Vulcan Chem | Not specified | Research grade | Not provided | For research use only |
Applications in Research
The compound is primarily used for:
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Analytical standards in isoflavone metabolism studies
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Investigation of structure-activity relationships in isoflavone research
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Metabolic pathway elucidation for daidzein
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Comparative studies with other methylated isoflavones
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Development and validation of analytical methods for isoflavone detection
Future Research Directions
The current literature suggests several promising avenues for future research on dihydrodaidzein-7,4'-dimethylether:
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Detailed Biological Activity Profiling: Direct studies on the biological activities of dihydrodaidzein-7,4'-dimethylether are needed to assess its effects on various cellular pathways and disease models.
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Comparative Metabolic Studies: Further research could elucidate the differences in metabolism and bioavailability between dihydrodaidzein-7,4'-dimethylether and other related compounds .
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Structure-Activity Relationships: Systematic studies comparing the activities of differentially methylated isoflavones could provide insights into the impact of methylation patterns on biological properties .
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Potential Health Applications: Based on the activities of related compounds, investigations into potential health benefits in areas such as hormone-dependent conditions, metabolic disorders, or inflammation could be valuable .
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Synthesis Optimization: Development of more efficient synthesis methods could facilitate larger-scale production for research purposes.
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